8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its improved potency against multidrug-resistant tuberculosis.
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine: Exhibits antileishmanial and antitrypanosomal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research applications.
Properties
CAS No. |
307341-56-6 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
8-methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13N3O3/c1-11-4-3-7-17-9-12(16-15(11)17)10-21-14-6-2-5-13(8-14)18(19)20/h2-9H,10H2,1H3 |
InChI Key |
CPOAKCPFMSPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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